(2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-22(11-10-17-6-2-1-3-7-17)28-24-27-19(16-31-24)14-23(30)25-13-12-18-15-26-21-9-5-4-8-20(18)21/h1-11,15-16,26H,12-14H2,(H,25,30)(H,27,28,29)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYIRDZLBMGAMI-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring. The final step involves the coupling of the thiazole derivative with the phenylpropene moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.
Scientific Research Applications
(2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (Compound 1)
Structural Similarities :
- Shares a thiazole-4-carboxamide scaffold and a 2-(1H-indol-3-yl)ethyl substituent.
- Differs in the absence of the α,β-unsaturated enamide and the presence of an acetyl group at position 2 of the thiazole.
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate (Compound 3)
Structural Similarities :
- Contains a thiazole-carbamoyl linkage but replaces the indole-ethyl group with a pyrrole-ester system.
(2E)-N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide
Structural Similarities :
- Shares the (E)-3-phenylprop-2-enamide backbone but replaces the thiazole-indole-carbamoyl group with a sulfonamide-linked dihydroindole.
Comparative Data Table
Q & A
Q. Characterization :
- NMR spectroscopy : Confirm stereochemistry (2E-configuration) via coupling constants (e.g., J = 15 Hz for trans-alkene protons) and indole NH proton signals at δ 10.5–11.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Basic Question: What key structural features dictate its biological activity, and how are they validated?
Answer:
The compound’s activity hinges on:
Q. Validation :
- X-ray crystallography : Resolves spatial arrangement of the carbamoyl-methyl-thiazole group (if crystals are obtainable) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .
Advanced Question: How can reaction yields be optimized during synthesis?
Answer:
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetone/water mixtures enhance thiazole ring cyclization efficiency .
- Catalyst use : Pd/C or CuI for Suzuki-Miyaura cross-coupling to attach the phenyl group, achieving yields >75% .
- Temperature control : Maintain 0–5°C during amide coupling to minimize racemization .
Q. Troubleshooting :
- Low yields in indole-ethylcarbamoyl coupling? Use excess N-hydroxysuccinimide (NHS) esters to drive the reaction .
Advanced Question: How to resolve discrepancies between in vitro and in vivo biological activity data?
Answer:
Contradictions may arise from:
- Metabolic instability : The compound’s enamide group may undergo hydrolysis in vivo. Mitigate by modifying the carbamoyl group (e.g., trifluoroethyl substitution) to enhance stability .
- Bioavailability issues : Use pharmacokinetic (PK) profiling to assess absorption. If oral bioavailability is low, consider prodrug strategies (e.g., esterification of the carboxyl group) .
Case study : HDAC inhibitors like NVP-LAQ824 showed cellular IC₅₀ < 750 nM but required MTD >100 mg/kg in xenografts due to plasma protein binding. Adjust dosing regimens or introduce PEGylation to improve half-life .
Advanced Question: What are critical considerations for designing in vivo efficacy studies?
Answer:
- Model selection : Use HCT116 colon or A549 lung cancer xenografts for antitumor evaluation, as these models reflect human pathophysiology .
- Dosing : Conduct MTD studies first. For this compound, start with 50 mg/kg (oral) and monitor toxicity (e.g., weight loss, hematological parameters) .
- Endpoint analysis : Measure tumor volume biweekly and validate target engagement via HDAC activity assays in excised tissues .
Statistical design : Use a 3-arm study (control, low dose, high dose) with n ≥ 8 mice/group to ensure power >80% .
Advanced Question: How to analyze conflicting spectral data during structure elucidation?
Answer:
- NMR contradictions : If alkene protons show unexpected J values, re-examine stereochemistry via NOESY (nuclear Overhauser effect) to confirm E/Z configuration .
- Mass spec anomalies : Isotopic peaks deviating from theoretical values may indicate impurities. Purify via flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) and re-analyze .
Example : A ¹³C NMR signal at δ 170 ppm missing? Check for incomplete acetylation of the carbamoyl group and repeat the reaction with fresh acetic anhydride .
Advanced Question: What computational methods support SAR studies for this compound?
Answer:
- Molecular dynamics (MD) simulations : Simulate binding to HDACs (e.g., 10 ns trajectories) to identify critical residues (e.g., Zn²⁺ coordination sites) .
- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity (e.g., thiophene vs. phenyl) with IC₅₀ values .
Validation : Compare predicted vs. experimental logP values (e.g., Schrödinger’s QikProp) to refine solubility predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
